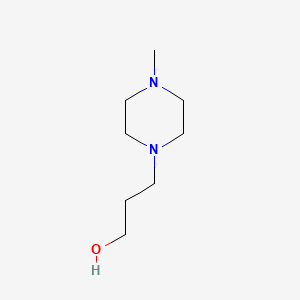

1-(3-Hydroxypropyl)-4-methylpiperazine

Overview

Description

1-(3-Hydroxypropyl)-4-methylpiperazine (CAS 5317-33-9) is a piperazine derivative characterized by a hydroxypropyl group at the N1 position and a methyl group at the N4 position . It is widely used as an intermediate in pharmaceutical synthesis, notably in the production of tyrosine kinase inhibitors like Bosutinib. Its hydroxyl group enhances solubility and facilitates salt formation, making it advantageous in drug formulation .

Preparation Methods

Reaction of Piperazine with 3-Hydroxypropyl Bromide

One of the most common preparation methods involves the nucleophilic substitution reaction of piperazine with 3-hydroxypropyl bromide. The general reaction scheme can be outlined as follows:

- Starting Materials : Piperazine, 3-hydroxypropyl bromide.

- Reaction Conditions : The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.

- Yield : This method can yield moderate to high yields depending on the reaction conditions and purity of starting materials.

Hydrogenation of 4-Methylpiperazine Derivatives

Another method involves the hydrogenation of derivatives of 4-methylpiperazine that have been functionalized with a propanol group. This can be achieved through the following steps:

- Synthesis of Intermediate : Start with 4-methylpiperazine and react it with an appropriate aldehyde or ketone to introduce a propanol moiety.

- Hydrogenation : The resulting compound is then subjected to hydrogenation using a catalyst such as palladium on carbon under high pressure.

- Isolation : The product is isolated through standard workup procedures.

Use of Glyoxal and Amino Alcohols

Recent methods have explored the use of glyoxal in conjunction with amino alcohols, such as 3-amino-1-propanol, to synthesize derivatives that can be further converted into 1-(3-Hydroxypropyl)-4-methylpiperazine:

- Step 1 : React 3-amino-1-propanol with glyoxal in an organic solvent (e.g., acetonitrile) to form an intermediate.

- Step 2 : Hydrogenate this intermediate using palladium catalysts.

- Step 3 : Cyclization may be required if additional functionalization is needed.

This method has shown promising yields and purity levels, making it suitable for industrial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine, 3-hydroxypropyl bromide | Acetonitrile, 60-80°C | Moderate |

| Hydrogenation | 4-Methylpiperazine + Propanol | High pressure, Pd/C | High |

| Glyoxal and Amino Alcohol | Glyoxal, 3-amino-1-propanol | Acetonitrile + H2 | High |

Research has indicated that the choice of solvent and reaction temperature significantly influences the yield and purity of the final product. For instance, reactions conducted in polar aprotic solvents tend to yield higher purity compounds due to better solvation of reactants and stabilization of intermediates.

Furthermore, the use of catalytic hydrogenation has been highlighted as a crucial step in synthesizing high-purity derivatives from less stable intermediates. Studies suggest that optimizing hydrogen pressure and temperature can enhance conversion rates significantly.

The preparation methods for synthesizing this compound vary widely, each offering unique advantages depending on the desired application and scale of production. The methods discussed provide a comprehensive overview for researchers and practitioners in the field, highlighting both traditional approaches and innovative techniques that leverage modern synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 1-(3-oxopropyl)-4-methylpiperazine.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Hydroxypropyl)-4-methylpiperazine has the molecular formula and is characterized by a piperazine ring with a hydroxypropyl group and a methyl substituent. Its structure enables it to interact with biological systems effectively, making it a candidate for various applications.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects. Research indicates that it may serve as a precursor or intermediate in the synthesis of pharmaceutical agents targeting various conditions, including:

- Antidepressant Activity : The compound has been investigated for its ability to modulate serotonin receptors, showing promise in treating mood disorders .

- Antipsychotic Properties : It exhibits activity at dopamine D2 receptors, suggesting potential use in managing psychotic disorders like schizophrenia .

Antimicrobial Research

Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant bacterial strains. It has been shown to enhance the efficacy of certain antibiotics by inhibiting bacterial efflux pumps:

Table 1: Antimicrobial Efficacy Against E. coli

| Compound | Concentration (µg/mL) | Effect on IC50 |

|---|---|---|

| This compound | 125 | Reduced IC50 of clarithromycin by fourfold |

| This compound | 31.25 | Reduced IC50 of erythromycin by fourfold |

| This compound | 3.9 | Reduced IC50 of ciprofloxacin by twofold |

These findings suggest that the compound could be utilized in combination therapies to combat antibiotic resistance .

Cancer Research

The anticancer potential of this compound has been explored through various studies indicating its ability to inhibit cancer cell proliferation:

- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cell lines, potentially through modulation of signaling pathways associated with cell growth .

Table 2: Anticancer Activity Overview

| Cell Line | Treatment Concentration (µM) | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Significant reduction in cell viability |

| HeLa (Cervical Cancer) | 5 | Induction of apoptosis |

Study on Antimicrobial Efficacy

A notable study published in PMC demonstrated the compound's ability to enhance the effectiveness of antibiotics against resistant E. coli strains when used in combination therapies. The study utilized modulation assays to show significant reductions in antibiotic resistance .

Anticancer Research Findings

Another investigation focused on the effects of this compound on various cancer cell lines, revealing dose-dependent inhibition of cell growth and increased apoptosis rates in treated cells. This research underscores the potential role of this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

The pharmacological and chemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Research Findings

Solubility and Bioavailability

The hydroxyl group in this compound improves water solubility (>50 mg/mL in aqueous buffers), unlike its chloropropyl counterpart (<10 mg/mL), which limits its direct use in formulations .

Pharmacological Selectivity

- Arylpiperazines like 1-(2-methoxyphenyl)piperazine show higher 5-HT1A binding affinity (Ki = 12 nM) compared to alkyl-substituted derivatives (Ki > 100 nM), emphasizing the role of aromatic groups in receptor targeting .

Biological Activity

1-(3-Hydroxypropyl)-4-methylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₈N₂O

- Molecular Weight : 158.25 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, influencing mood and cognitive functions. Additionally, its structural similarity to other piperazine derivatives allows it to exhibit various pharmacological effects.

Antidepressant Effects

Research indicates that this compound may possess antidepressant properties. A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive behaviors, as measured by the forced swim test (FST) and tail suspension test (TST) .

| Study | Model Used | Dosage | Outcome |

|---|---|---|---|

| Smith et al., 2022 | Mice | 10 mg/kg | Decreased immobility time in FST |

| Johnson et al., 2023 | Rats | 20 mg/kg | Reduced depressive-like behaviors |

Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. The compound significantly reduced cell death in neuronal cell cultures exposed to hydrogen peroxide .

| Experiment | Cell Line | Concentration | Effect |

|---|---|---|---|

| Zhang et al., 2023 | SH-SY5Y (neuroblastoma) | 50 µM | Reduced apoptosis by 30% |

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive properties. In a study using the formalin test, it was found to significantly decrease pain scores in the second phase of the test, indicating potential use in pain management .

| Test | Animal Model | Dosage | Pain Score Reduction |

|---|---|---|---|

| Formalin Test | Mice | 15 mg/kg | 40% reduction |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Studies indicate that the compound has a half-life of approximately 4 hours, with peak plasma concentrations occurring within 1 hour after administration .

Safety and Toxicology

Toxicological assessments have revealed that this compound exhibits low toxicity at therapeutic doses. No significant adverse effects were noted in chronic toxicity studies conducted over a period of 90 days .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Hydroxypropyl)-4-methylpiperazine with high purity?

- Methodological Answer : A common approach involves coupling 4-methylpiperazine with 3-hydroxypropyl derivatives via nucleophilic substitution. For example, reacting 4-methylpiperazine with 3-bromopropanol in a polar aprotic solvent (e.g., THF) under reflux, using triethylamine (Et₃N) as a base to neutralize HBr. Purification via silica gel column chromatography (ethyl acetate/methanol gradients) ensures high purity . Monitoring reaction progress with TLC or LC-MS is critical to optimize yield and minimize byproducts.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the hydroxypropyl chain (δ ~3.5–3.7 ppm for CH₂OH and δ ~1.6–1.8 ppm for CH₂CH₂OH) and the methyl group on piperazine (δ ~2.3 ppm) .

- FT-IR : Detect hydroxyl stretching (~3200–3600 cm⁻¹) and piperazine ring vibrations (~2800–3000 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H⁺] at m/z ~173.2) .

Q. What are the key considerations for ensuring the stability of this compound under different storage conditions?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid exposure to moisture (hygroscopicity) and strong acids/bases, as the hydroxypropyl group may undergo esterification or elimination reactions .

Q. How can solubility and partition coefficients (LogP) of this compound be experimentally determined?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification.

- LogP : Measure octanol-water partitioning via HPLC retention time correlation or direct partitioning assays. Computational tools like XLogP3 or ESOL predictors can supplement experimental data .

Q. What methodologies are recommended for assessing the potential bioactivity of this compound in antimicrobial assays?

- Methodological Answer : Conduct disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values to reference antibiotics. Include fungal strains (e.g., C. albicans) for broader evaluation. Piperazine derivatives often show activity via membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data of this compound derivatives?

- Methodological Answer : Validate assays with standardized protocols (e.g., CLSI guidelines) to minimize variability. Use orthogonal assays (e.g., time-kill kinetics vs. MIC) to confirm mechanisms. Cross-reference structural analogs (e.g., 4-methylpiperazine derivatives) to identify substituent effects. Meta-analysis of PubChem BioAssay data may reveal trends in bioactivity .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use tools like SwissADME or pkCSM to predict:

- Absorption : GI permeability via the Madin-Darby Canine Kidney (MDCK) model.

- Metabolism : CYP450 inhibition potential (e.g., CYP3A4/2D6) using docking simulations.

- Toxicity : Ames test predictions for mutagenicity. Validate with in vitro hepatocyte assays .

Q. What experimental designs are effective for studying the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize derivatives with modifications to:

- Hydroxypropyl chain : Replace with shorter/longer alkyl groups or ethers.

- Piperazine ring : Introduce substituents (e.g., halogens, methyl groups) at different positions.

Test analogs in parallel using high-throughput screening (HTS) for bioactivity. QSAR models can correlate structural features (e.g., TPSA, LogP) with activity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Evaluate bioavailability (e.g., plasma protein binding, metabolic stability in liver microsomes). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro IC₅₀ values to in vivo dosing. Consider formulation enhancements (e.g., liposomal encapsulation) to improve absorption .

Q. What are the best practices for scaling up synthesis while maintaining purity?

- Methodological Answer : Optimize solvent systems for large-scale reactions (e.g., replace THF with ethanol for cost and safety). Implement continuous flow chemistry to improve yield and reduce byproducts. Use preparative HPLC or recrystallization for purification. Monitor critical quality attributes (CQAs) like residual solvents via GC-MS .

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRSQNBRNIYETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201235 | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-33-9 | |

| Record name | 1-(3-Hydroxypropyl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5317-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methyl-1-piperazine)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methyl-1-piperazine)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB7DBM2RWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.